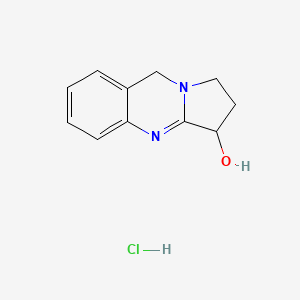

Vasicine, hydrochloride

Description

Historical Context of Quinazoline (B50416) Alkaloid Isolation

The exploration of quinazoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, has been a significant endeavor in phytochemistry for over a century. scispace.com The first of these alkaloids to be isolated was vasicine (B45323). In 1888, David Hooper first isolated the alkaloid from the leaves of the Indian medicinal plant Adhatoda vasica. nih.govresearchgate.netchemdad.comdrugfuture.com Hooper noted that the alkaloid was present in the leaves as a salt with what he termed "adhatodic acid". nih.gov Later, in 1924, Sen and Ghose further characterized vasicine. researchgate.netresearchgate.netamazonaws.comphytojournal.com

The plant Adhatoda vasica, commonly known as Malabar nut, has been a cornerstone of traditional Ayurvedic and Unani medicine in India for thousands of years, primarily used for respiratory conditions. nih.govresearchgate.net The isolation of vasicine marked a pivotal moment, shifting the focus from the crude plant extract to its specific chemical constituents. This discovery paved the way for the isolation and characterization of other related quinazoline alkaloids from the same plant, such as vasicinone (B1682191), which was later identified as an oxidation product of vasicine. pjsir.orgresearchgate.net The early work on these compounds laid the foundation for synthetic chemistry efforts and the eventual development of derivatives. researchgate.net

Current Research Landscape of Vasicine Hydrochloride

The contemporary research landscape for vasicine hydrochloride is vibrant and expanding, moving beyond its traditional use as a respiratory agent to explore its potential in various complex diseases. Modern studies focus on elucidating its mechanisms of action and evaluating its efficacy in several key areas of pharmaceutical research.

Antioxidant and Anti-inflammatory Properties: Vasicine hydrochloride has demonstrated significant antioxidant and anti-inflammatory activities. medchemexpress.commedchemexpress.com It exhibits free radical scavenging capabilities and has been shown to modulate inflammatory pathways. medchemexpress.comnih.gov Research indicates that vasicine can reduce levels of inflammatory cytokines such as TNF-α and IL-6, and increase the activity of antioxidant enzymes like SOD and glutathione (B108866) peroxidase (GPx) in myocardial tissue. medchemexpress.com

Cardioprotective Effects: A significant area of current research is the cardioprotective potential of vasicine hydrochloride. Studies have shown its ability to protect against myocardial infarction in animal models. medchemexpress.comnih.gov The mechanism is believed to involve the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. medchemexpress.commedchemexpress.eumedchemexpress.eutaylorandfrancis.com By activating this pathway, vasicine hydrochloride helps to inhibit myocardial cell apoptosis, reduce oxidative stress, and alleviate inflammation, thereby improving cardiac function. medchemexpress.comnih.gov

Neuroprotective Potential: There is growing interest in the neuroprotective effects of vasicine and its derivatives. vegetosindia.org Research has explored its potential in the context of neurodegenerative diseases like Alzheimer's. chemicalbook.com Vasicine has been identified as a cholinesterase inhibitor, a key mechanism in managing Alzheimer's symptoms. chemicalbook.comnih.gov Furthermore, its anti-inflammatory properties are relevant to combating neuroinflammation, a common factor in many neurodegenerative disorders. nih.gov The related compound, vasicinone, has been studied for its ability to protect neural cells from mitochondrial dysfunction and reduce levels of α-synuclein, a protein associated with Parkinson's disease. nih.govmdpi.com

Antimicrobial and Cytotoxic Activities: Recent investigations have highlighted the antimicrobial properties of vasicine and its derivatives, such as vasicine acetate (B1210297), against various bacteria. nih.gov It has also shown cytotoxic effects against certain cancer cell lines, including lung adenocarcinoma, suggesting a potential role in oncology research. vegetosindia.org

Synthetic Derivatives and Analogues: The chemical scaffold of vasicine has inspired the synthesis of numerous analogues and derivatives aimed at enhancing its therapeutic properties. researchgate.net Prominent examples include bromhexine (B1221334) and ambroxol, which are widely used as mucolytic agents and are synthetic derivatives of vasicine. medchemexpress.comdntb.gov.ua Ongoing research continues to explore modifications to the vasicine structure to develop new drug candidates with improved potency and specificity. researchgate.net

Table 1: Investigated Pharmacological Activities of Vasicine Hydrochloride

| Research Area | Key Findings | Mechanism of Action | References |

|---|---|---|---|

| Cardioprotection | Improves cardiac function, alleviates myocardial necrosis and edema. | Activates PI3K/Akt signaling pathway, reduces oxidative stress and inflammation. | medchemexpress.com, nih.gov |

| Neuroprotection | Shows potential against neuroinflammation and in models of neurodegenerative diseases. | Cholinesterase inhibition, anti-inflammatory effects. | nih.gov, vegetosindia.org, chemicalbook.com |

| Anti-inflammatory | Reduces levels of inflammatory markers (TNF-α, IL-6). | Modulation of inflammatory pathways. | medchemexpress.com, nih.gov |

| Antioxidant | Scavenges free radicals, increases antioxidant enzyme activity (SOD, GPx). | Direct radical scavenging and enhancement of endogenous antioxidant systems. | medchemexpress.com |

| Antimicrobial | Exhibits activity against various bacteria. | Not fully elucidated. | nih.gov |

| Anti-ulcer | Reduces gastric acid secretion. | Inhibition of H+/K+-ATPase. | medchemexpress.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQSAHJCAKJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Extraction Methodologies for Scientific Investigation

Plant-Based Extraction Optimization

The efficient extraction of vasicine (B45323) from plant material, primarily the leaves of Adhatoda vasica, is the foundational step for its isolation. Optimization involves careful selection of solvents and purification techniques to maximize yield and purity.

The choice of solvent is a critical parameter in the extraction of vasicine, with effectiveness varying based on the solvent's polarity and the extraction method employed. Commonly used solvents include methanol (B129727), ethanol (B145695), chloroform (B151607), and water. ijrdpl.comnotulaebiologicae.ro

Research indicates that methanol is a highly effective solvent for extracting vasicine. tandfonline.comresearchgate.net One study found that methanolic extracts yielded the maximum amount of both vasicine and its precursor, vasicinone (B1682191). tandfonline.com Ethanolic extracts have also been shown to be effective and are frequently used. ijrdpl.comresearchgate.netnih.gov In some protocols, a hydro-alcoholic (water-alcohol) mixture is utilized, with different compositions being tested to optimize the yield. ijrdpl.com

Successive extraction methods are often employed to first defat the plant material and then extract the alkaloids. A typical procedure involves an initial extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids, followed by extraction with a more polar solvent like methanol to isolate the alkaloids. ijrdpl.com Further liquid-liquid extraction steps, using solvents like dichloromethane (B109758) or chloroform after acidification and subsequent basification of the extract, help to separate the alkaloid fraction from other plant components. ijrdpl.comthepharmajournal.comgoogle.com For instance, an acid-base extraction method involves treating a concentrated alcoholic extract with an aqueous acid, washing with an organic solvent to remove impurities, basifying the aqueous layer, and then extracting the liberated vasicine with a solvent like chloroform. thepharmajournal.comgoogle.com

Table 1: Comparison of Solvents for Vasicine Extraction

| Solvent | Extraction Method | Key Findings | Reference |

|---|---|---|---|

| Methanol | Reflux / Soxhlet | Identified as the most effective solvent for vasicine extraction in successive extraction. | tandfonline.com |

| Ethanol | Maceration / Reflux | Commonly used; ethanolic extracts show high levels of vasicine, particularly in winter. | researchgate.netpnrjournal.com |

| Chloroform | Liquid-Liquid Extraction | Used to extract vasicine from a basified aqueous solution in acid-base extraction methods. | thepharmajournal.comgoogle.com |

| Water | Decoction / Infusion | Aqueous extracts contain vasicine, with yields peaking in the winter season. | researchgate.netpnrjournal.com |

| 75% Methanol | Reflux | Used after defatting with petroleum ether in a multi-step extraction process. | ijrdpl.com |

Following initial extraction, the crude extract contains a mixture of alkaloids and other phytochemicals, necessitating further purification. Chromatographic techniques are indispensable for isolating vasicine to a high degree of purity.

Column chromatography is a widely used method for the purification of vasicine from the crude alkaloid mixture. nih.govthepharmajournal.comthepharmajournal.comnih.gov The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity. akjournals.com A common mobile phase is a gradient of chloroform and methanol, which effectively separates vasicine from other structurally similar alkaloids like vasicinone. ijrdpl.comakjournals.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are primarily used for the identification and quantification of vasicine in various extracts and fractions. ijrdpl.comthepharmajournal.com These techniques allow for rapid analysis and comparison with a standard reference compound. A typical mobile phase for TLC analysis of vasicine is a mixture of chloroform and methanol, often in a 9:1 ratio. ijrdpl.com

For achieving very high purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is employed. akjournals.com Reversed-phase HPLC methods have been developed for the simultaneous quantification of vasicine and vasicinone, using mobile phases such as acetonitrile (B52724) and trifluoroacetic acid in water. akjournals.com

Variability in Vasicine Content Across Plant Sources and Environmental Factors

The concentration of vasicine in Adhatoda vasica is not uniform and can vary significantly due to a range of genetic and environmental factors. This variability is a critical consideration for both research and commercial production.

The geographical location where Adhatoda vasica is grown has a profound impact on its vasicine content. Studies have demonstrated extensive biodiversity with respect to the concentration of this therapeutic alkaloid. researchgate.net For example, a study of plant accessions from six different geographical regions in Gujarat, India, found that the mean concentration of vasicine in the leaves ranged dramatically from 0.21% to 4.40% w/w. researchgate.net This suggests that environmental factors tied to location, such as soil composition, temperature, and rainfall, influence the biosynthesis of the alkaloid. researchgate.net

Table 2: Vasicine Content Variation by Geographical Region in Gujarat, India

| Region | Mean Vasicine Concentration (% w/w) |

|---|---|

| Anand | Data not specified |

| Baroda | Data not specified |

| Dharampur | Data not specified |

| Patan | Data not specified |

| Rajkot | Data not specified |

| Rajpipla | Data not specified |

| Overall Range | 0.21% to 4.40% |

Source: Adapted from research on regional variation. researchgate.net

The concentration of vasicine in Adhatoda vasica leaves exhibits significant seasonal variation. scialert.netnih.gov This fluctuation is linked to the plant's physiological and metabolic state throughout the year. pnrjournal.com

Multiple studies have reported that the highest levels of vasicine are typically found during the winter season. notulaebiologicae.roresearchgate.netpnrjournal.com The levels of ethanol and water-soluble extractive values also tend to be highest in winter, correlating with the peak in vasicine concentration. researchgate.netpnrjournal.com However, some research has indicated that the vasicine content can also be high during the rainy season, from June to September. pnrjournal.com One study specifically identified September as the optimal month for collecting leaves to achieve the maximum yield of vasicine. phytojournal.com These variations underscore the importance of harvesting plant material during the correct season to obtain the highest yield of the active component. researchgate.netpnrjournal.com

Table 3: Seasonal Variation of Vasicine Content

| Season | Relative Vasicine Concentration | Reference |

|---|---|---|

| Winter (Oct - Jan) | Higher / Maximum | notulaebiologicae.roresearchgate.netpnrjournal.com |

| Summer (Feb - May) | Lower | researchgate.net |

| Rainy Season (Jun - Sep) | Higher / Maximum in September | pnrjournal.comphytojournal.com |

Standardization of Extraction Protocols for Research Consistency

Given the significant variability in vasicine content due to geographical and seasonal factors, the standardization of extraction and quantification protocols is essential for ensuring the consistency and comparability of research findings. researchgate.net The development of robust, validated analytical methods is a cornerstone of this standardization process.

Standardization involves defining and controlling all parameters of the extraction process, from the collection of plant material (specifying season and location) to the final purification steps. researchgate.netscialert.net Validated HPTLC and HPLC methods are crucial for the accurate quantification of vasicine and are considered essential tools for standardization. akjournals.comscialert.netuantwerpen.be These methods are validated for parameters such as linearity, precision, accuracy, and reproducibility to ensure reliable results. uantwerpen.benih.gov

By establishing standardized protocols, researchers can minimize variability arising from the extraction process itself, allowing for a more accurate assessment of the compound's properties and a better understanding of how natural factors influence its concentration in the plant. Comparing different extraction techniques, such as traditional versus modern methods, and quantifying the yield of vasicine for each, also contributes to developing optimized and reproducible protocols for consistent research outcomes. phytojournal.comnih.gov

Biosynthetic Pathways and Precursor Utilization

Elucidation of Vasicine (B45323) Biosynthesis in Peganum harmala

In Peganum harmala (Syrian Rue), studies have established that vasicine, also known as peganine in this context, is derived from two primary precursors: anthranilic acid and ornithine. newdrugapprovals.org Anthranilic acid, an aromatic amino acid derived from the shikimate pathway, provides the core quinazoline (B50416) ring structure. The pyrrolidine (B122466) ring portion of the vasicine molecule is supplied by the non-proteinogenic amino acid ornithine. newdrugapprovals.org

The proposed biosynthetic mechanism involves the formation of a pyrrolidinium (B1226570) cation from ornithine. A key step in the pathway is a nucleophilic attack from the nitrogen atom of an anthranilate derivative onto this electrophilic pyrrolidinium cation. This condensation reaction is followed by the formation of an amide bond, which cyclizes the structure to form the characteristic tetrahydropyrrolo[2,1-b]quinazoline skeleton of vasicine. newdrugapprovals.org

Table 1: Precursors in Vasicine Biosynthesis in Peganum harmala

| Precursor | Origin Pathway | Contribution to Vasicine |

| Anthranilic Acid | Shikimate Pathway | Forms the quinazoline ring system |

| Ornithine | Urea Cycle / Glutamate | Forms the pyrrolidine ring |

Divergent Biosynthetic Routes in Justicia adhatoda

Interestingly, the biosynthetic pathway for vasicine established in Peganum harmala is not the route utilized by Justicia adhatoda (Malabar nut). newdrugapprovals.org Research on J. adhatoda indicates a significant reliance on the anthranilate pathway, with tryptophan, a direct derivative of anthranilic acid, serving as a crucial precursor. nih.govresearchgate.net

In this divergent pathway, the biosynthesis is heavily regulated by the enzyme anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate. scispace.com This step is considered a rate-limiting factor in the production of vasicine and other pyrroloquinazoline alkaloids in the plant. nih.govresearchgate.net The increased production of vasicine upon feeding cell cultures with tryptophan further supports its role as a key intermediate in this pathway. nih.gov While the exact mechanism of how the pyrrolidine ring is formed and integrated in J. adhatoda is less defined than in P. harmala, the evidence points to a pathway where the anthranilate-tryptophan route is predominant, marking a clear divergence from the direct ornithine condensation model observed in P. harmala.

Table 2: Comparison of Biosynthetic Routes

| Feature | Peganum harmala | Justicia adhatoda |

| Primary Precursors | Anthranilic Acid, Ornithine | Tryptophan (from Anthranilic Acid) |

| Key Intermediate | Pyrrolidinium cation | Tryptophan |

| Proposed Mechanism | Nucleophilic attack by anthranilate on pyrrolidinium cation | Pathway heavily dependent on Tryptophan metabolism |

| Rate-Limiting Enzyme | Not explicitly defined | Anthranilate Synthase nih.govresearchgate.net |

Enzymatic Steps and Regulatory Mechanisms in Alkaloid Production

The production of vasicine is a tightly regulated process involving several key enzymes and is influenced by various internal and external factors.

Enzymatic Steps: The biosynthesis of vasicine involves a series of enzymatic reactions that convert simple precursors into the final complex alkaloid.

Anthranilate Synthase (AS): This enzyme is a critical regulatory point, particularly in J. adhatoda. researchgate.netscispace.com It catalyzes the formation of anthranilate from chorismate and consists of alpha and beta subunits. The alpha subunit is responsible for the catalytic conversion and is subject to feedback inhibition, while the beta subunit facilitates the transfer of an amino group from glutamine. scispace.com

Ornithine Decarboxylase (ODC): In pathways utilizing ornithine, such as in P. harmala, ODC is a key enzyme. nih.govmdpi.com It catalyzes the decarboxylation of ornithine to produce putrescine, which is a precursor for the formation of the pyrrolidine ring. wikipedia.orgnih.gov ODC is often the rate-limiting step in the synthesis of polyamines and related alkaloids. mdpi.comnih.gov

Downstream Enzymes: Following the initial steps, other enzymes such as N-methyltransferases (e.g., anthranilate N-methyl transferase) and oxidases are involved in modifying the intermediates to form the final vasicine structure. nih.govnih.govbohrium.com For instance, in related alkaloid pathways, putrescine may be methylated by putrescine N-methyltransferase and subsequently oxidized by an N-methylputrescine oxidase to form the reactive N-methylpyrrolinium cation. nih.gov

Regulatory Mechanisms: The rate of vasicine biosynthesis is controlled by complex regulatory networks.

Elicitation: The production of vasicine can be significantly enhanced by the application of elicitors, which are molecules that trigger a defense response in the plant. In cell cultures of A. vasica, fungal elicitors (from Alternaria alternata), as well as abiotic elicitors like sorbitol, salicylic (B10762653) acid, and methyl jasmonate, have been shown to increase the activity of anthranilate synthase and consequently boost vasicine accumulation. nih.govnih.govbohrium.com

Gene Expression: The expression of genes encoding key biosynthetic enzymes is a primary mode of regulation. Studies have shown that the genes for anthranilate synthase are significantly upregulated in tissues with high vasicine content, and their expression can be induced by elicitors. scispace.comnih.gov

Feedback Inhibition: A common regulatory mechanism in metabolic pathways is feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. The alpha subunit of anthranilate synthase is known to be susceptible to feedback inhibition, which helps in maintaining the metabolic balance of tryptophan and its derivatives within the cell. scispace.com

Chemical Synthesis, Derivatization, and Analogues in Drug Discovery

Laboratory Synthesis Strategies for Vasicine (B45323) Hydrochloride

While total chemical synthesis of vasicine is possible, the most common laboratory and commercial-scale production method for vasicine hydrochloride involves extraction from the dried leaves of Adhatoda vasica, followed by conversion to its hydrochloride salt. This approach is often more economically viable due to the relative abundance of the alkaloid in its natural source. organic-chemistry.orgikprress.org

An improved isolation process avoids the drawbacks of older methods, such as degradation by strong mineral acids or auto-oxidation into vasicinone (B1682191) from hot water extraction. google.com A typical modern procedure is outlined below:

Extraction : The pulverized, air-dried leaves of Adhatoda vasica are extracted with an alcohol (e.g., ethanol) at room temperature. The solvent is then evaporated to yield a crude alcoholic extract. google.com

Acid-Base Purification : The resulting residue is stirred with an aqueous solution of a weak organic acid. This step protonates the basic vasicine, rendering it water-soluble. The acidic solution is washed with an organic solvent to remove non-alkaloidal impurities. google.com

Isolation of Free Base : The aqueous acidic layer is then made alkaline with a suitable base, such as ammonia (B1221849) or sodium hydroxide. This deprotonates the vasicine, causing it to precipitate or become soluble in an organic solvent. google.com

Final Extraction : The basified solution is exhaustively extracted with an organic solvent like chloroform (B151607). This process is often repeated to ensure complete separation of the alkaloid. google.com

Salt Formation : The final organic extract is concentrated, yielding the crude vasicine free base. This base is then treated with hydrochloric acid (e.g., 5% HCl) to form vasicine hydrochloride, which can be isolated as a crystalline solid. google.com

This acid-base extraction and purification strategy is efficient for isolating vasicine from a complex plant matrix, providing the precursor for the hydrochloride salt. google.com

Synthetic Modification of the Vasicine Scaffold

The vasicine molecule possesses several reactive sites that allow for targeted chemical modifications. These derivatizations are explored to alter its physicochemical properties and biological activities.

The hydroxyl group in vasicine is a primary target for modification. Acetylation is a straightforward method to alter the molecule's polarity and potential for hydrogen bonding. In one synthetic scheme, vasicine is treated with acetic anhydride (B1165640) and pyridine (B92270) at an elevated temperature (90°C). bdpsjournal.org The reaction involves the nucleophilic attack of the hydroxyl group on the acetic anhydride, leading to the formation of an acetyl ester. bdpsjournal.orgresearchgate.net

This transformation from a hydroxyl group to an acetyl group significantly impacts the chemical properties:

Polarity : It reduces the molecule's polarity and eliminates its ability to act as a hydrogen bond donor at that position.

Lipophilicity : The increased lipophilicity can influence the molecule's solubility and ability to cross biological membranes.

Biological Activity : Such modifications can drastically alter the compound's interaction with biological targets. For instance, a semi-synthetic acetylated derivative of vasicine, referred to as VA-1, demonstrated significantly enhanced antiplasmodial activity compared to the parent compound. bdpsjournal.org

Table 1: Acetylation of Vasicine

| Reagents | Reaction Conditions | Product | Impact on Properties |

|---|---|---|---|

| Vasicine, Acetic Anhydride, Pyridine | Heated at 90°C for 8 hours | Acetylvasicine (VA-1) | Reduces polarity, increases lipophilicity, alters biological activity. bdpsjournal.org |

Oxidation is a key transformation of the vasicine scaffold, leading to several biologically active derivatives. The most prominent of these is vasicinone, which is also found naturally alongside vasicine in Adhatoda vasica. nih.gov Vasicinone can be formed through the auto-oxidation of vasicine, particularly in the presence of hot water. google.com

Controlled laboratory synthesis provides more reliable yields. A high-yield method for preparing vasicinone involves a multi-step process starting from 2-nitrobenzoic acid, which is converted to deoxyvasicinone. researchgate.net Deoxyvasicinone is then brominated, and the resulting monobromodeoxyvasicinone undergoes acetoxy substitution, followed by hydrolysis to yield vasicinone. researchgate.net

Other important oxidative derivatives include vasicinol (B1220315) and vasicinolone, which have also been identified as metabolites of vasicine. researchgate.net These compounds feature additional hydroxyl groups on the quinazoline (B50416) ring system, further modifying the parent structure and its biological profile. nih.govresearchgate.net

In vivo studies have shown that vasicine undergoes extensive metabolic transformations, leading to a wide array of derivatives. A systematic investigation in rats identified numerous metabolites, highlighting hydroxylation and oxidation as key metabolic pathways. researchgate.net

Hydroxylation : This process introduces hydroxyl (-OH) groups at various positions on the vasicine scaffold, leading to metabolites like vasicinol and vasicinolone. researchgate.net This increases the polarity of the molecule, typically to facilitate excretion.

Desaturation : The formation of double bonds can also occur, altering the molecule's geometry and electronic properties.

Conjugation : Metabolites are often conjugated with molecules like glucuronic acid or sulfate (B86663) to further increase water solubility. Key metabolites identified include 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate and 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide. researchgate.net

These metabolic transformations are crucial for understanding the pharmacokinetic profile of vasicine and underscore the potential for creating a diverse library of derivatives through synthetic chemistry. The balance between hydroxylation and desaturation can be influenced by the enzymatic environment, a principle that can be explored synthetically to favor specific derivatives. nih.govnih.gov

Rational Design and Synthesis of Vasicine Analogues

Rational drug design utilizes the vasicine scaffold as a starting point to create novel compounds with improved potency and selectivity for specific biological targets. manchester.ac.ukmdpi.com This involves targeted modifications to the A, B, or C rings of the quinazoline structure. researchgate.net

One successful strategy involved modifying the five-membered C ring. By expanding it to a seven-membered ring, researchers synthesized 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)one (RLX). This analogue was found to be 6-10 times more potent as a bronchodilatory agent than aminophylline (B1665990), a standard therapeutic. researchgate.netijpsr.com

Another innovative approach used derivatives of l-vasicine in the target-oriented synthesis of histone deacetylase (HDAC) inhibitors. nih.gov In this work, vasicine derivatives were designed to act as "cap" groups, which interact with the target enzyme. Based on in silico docking studies, novel molecules were synthesized, leading to the discovery of a potent HDAC inhibitor with a 3-hydroxypyrrolidine cap and a six-carbon aliphatic linker. nih.gov This demonstrates the utility of vasicine as a privileged structure for developing therapeutics beyond its traditional applications. nih.gov

Table 2: Selected Vasicine Analogues and Their Design Rationale

| Analogue Name | Structural Modification | Design Rationale | Reported Outcome |

|---|---|---|---|

| RLX | Expansion of the 5-membered C ring to a 7-membered ring. | To enhance bronchodilatory activity. | 6-10 times more potent than aminophylline as a bronchodilator. researchgate.netijpsr.com |

| HDAC Inhibitor (e.g., 4a) | Use of a vasicine derivative (3-hydroxypyrrolidine) as a cap group attached via a linker. | To design novel inhibitors of histone deacetylases (HDACs) for anticancer applications. | Potent and selective inhibition of Class I HDAC isoforms with low cytotoxicity to normal cells. nih.gov |

Mechanistic Studies of Biological Activities in Vitro and Animal Models

Respiratory System Pharmacology

Vasicine (B45323), a quinazoline (B50416) alkaloid, has been the subject of numerous studies to elucidate its mechanisms of action on the respiratory system. plos.orgcaringsunshine.comcaringsunshine.com These investigations have primarily focused on its bronchodilatory, antitussive, and expectorant properties.

Vasicine has demonstrated a slight but persistent bronchodilator effect. taylorandfrancis.com In preclinical models, its bronchodilating properties have been shown to be comparable to aminophylline (B1665990). taylorandfrancis.com Studies on guinea pigs have shown that vasicine, along with its derivatives vasicinone (B1682191) and deoxyvasicine, can prolong the pre-convulsive time induced by bronchoconstrictors like acetylcholine chloride and histamine. nih.gov Specifically, at a dose of 45 mg/kg, vasicine prolonged the pre-convulsive time by 28.59%. nih.gov

The molecular mechanisms underlying this bronchodilatory action are multifaceted. One identified target is the phosphodiesterase (PDE) enzyme system. Phosphodiesterases modulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many physiological processes, including the relaxation of airway smooth muscle. rjptonline.orgresearchgate.net Research has shown that vasicine can inhibit phosphodiesterase 7B (PDE7B). rjptonline.orgresearchgate.net An in vitro study using Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that vasicine completely inhibited PDE7B, preventing the conversion of cAMP to AMP. rjptonline.orgindianjournals.com This inhibition of cAMP degradation leads to its accumulation, which is understood to promote the relaxation of bronchial smooth muscle, contributing to the bronchodilatory effect. researchgate.net

The antitussive, or cough-suppressing, activity of vasicine has been validated in several experimental animal models. caringsunshine.com In studies involving mice and guinea pigs, vasicine significantly inhibited coughing frequency and prolonged the cough latency period in cough models induced by chemical irritants such as ammonia (B1221849), capsaicin, and citric acid. nih.gov

Vasicine exhibits significant expectorant and mucolytic properties. caringsunshine.comcaringsunshine.com The expectorant action, which facilitates the removal of mucus from the airways, was demonstrated in mice using the phenol red secretion method. nih.gov Vasicine was found to significantly increase the secretion of phenol red into the tracheobronchial tree, indicating an enhanced volume of respiratory fluid, which helps to dilute and expel mucus. taylorandfrancis.comnih.gov

The mucolytic potential of vasicine formed the basis for the development of semi-synthetic derivatives, most notably Bromhexine (B1221334). taylorandfrancis.commedkoo.comresearchgate.net Bromhexine is a widely used mucolytic agent that works by reducing the viscosity of mucus. taylorandfrancis.comrxreasoner.com It disrupts the structure of acid mucopolysaccharide fibers in sputum and increases the proportion of serous bronchial secretion, making the mucus less viscous and easier to clear via ciliary action. taylorandfrancis.comrxreasoner.com Ambroxol, a metabolite of bromhexine, is another important derivative that also functions as a secretolytic agent. researchgate.netnih.govnih.gov These derivatives highlight the therapeutic importance of the core vasicine structure in managing respiratory conditions characterized by excessive or viscous mucus. rxreasoner.comnih.gov

Cholinergic System Modulation

Vasicine has been identified as a potent inhibitor of key enzymes within the cholinergic system, suggesting a role beyond its respiratory effects. selleckchem.comselleckchem.com

Vasicine demonstrates strong inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. plos.orgselleckchem.com In vitro studies have characterized this inhibition in detail. Vasicine was found to be a reversible and competitive inhibitor of AChE. researchgate.net

The inhibitory potency of vasicine against these enzymes has been quantified in various studies. One such study reported the following values:

| Enzyme | Inhibition Parameter | Value |

| Acetylcholinesterase (AChE) | IC₅₀ | 3.24 ± 0.08 µM |

| Acetylcholinesterase (AChE) | Kᵢ | 11.24 µM |

| Butyrylcholinesterase (BChE) | IC₅₀ | 0.10 ± 0.00 µM |

| Data sourced from multiple studies. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. plos.orgresearchgate.net |

These findings indicate that vasicine is a potent inhibitor of both cholinesterases, with a particularly strong effect on BChE. plos.org This dual inhibition suggests its potential as a lead compound for modulating cholinergic activity. nih.gov

Molecular docking studies have provided insights into the specific interactions between vasicine and the active site of acetylcholinesterase. researchgate.netresearchgate.net These computational models reveal how the molecule positions itself within the enzyme's catalytic gorge to exert its inhibitory effect.

The docking analysis showed that vasicine binds within the catalytic site, showing similarities to the binding patterns of other known AChE inhibitors like galantamine and tacrine. researchgate.net The key molecular interactions identified include:

| Interacting Amino Acid Residue | Type of Interaction |

| Glu199, Ser200 | Hydrogen Bond |

| His440 | Basic Interaction |

| Phe330 | Arene-Arene Interaction |

| Trp84 | Interaction with Heterocyclic Rings |

| Table summarizing the molecular interactions between vasicine and the active site of acetylcholinesterase. researchgate.net |

These interactions, particularly the hydrogen bonds formed via its hydroxyl group and the hydrophobic interactions with aromatic residues, anchor the vasicine molecule within the active site, preventing the binding and subsequent hydrolysis of acetylcholine. researchgate.netindexcopernicus.com

Preclinical Evaluation in Neurodegenerative Models (e.g., Alzheimer's disease)

Vasicine has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease, primarily due to its effects on key enzymes and pathological processes associated with the condition. The principal mechanism explored is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic function is a well-established aspect of Alzheimer's disease pathology who.int.

In vitro studies have demonstrated that vasicine can inhibit acetylcholinesterase (AChE), the primary enzyme that degrades acetylcholine. One study found that vasicine exhibited moderate AChE inhibition, with a percentage inhibition value of 38.3 ± 1.2% who.int. Further kinetic analysis revealed that vasicine acts as a reversible and competitive inhibitor of AChE, with a Ki value of 11.24 μM researchgate.net. Molecular docking studies suggest that vasicine's binding similarity to established inhibitors like galantamine and tacrine within the catalytic site of AChE contributes to this inhibitory activity researchgate.net.

Animal models of cognitive impairment have provided further evidence for vasicine's neuroprotective potential. In rats with memory and cognitive deficits induced by scopolamine or amyloid-beta (Aβ), administration of vasicine was found to significantly improve these impairments doaj.org. Beyond functional recovery, vasicine treatment also led to the recovery of hippocampal cell density, suggesting a neuroprotective effect against the cellular damage seen in Alzheimer's models doaj.org. Similarly, a semi-synthetic derivative of vasicine, compound VA10, was shown to ameliorate memory and cognitive impairment in both scopolamine-induced amnesia and Aβ₁₋₄₂-induced Alzheimer's rat models nih.gov. Histopathological analysis of brain sections from these animals indicated that the vasicine derivative helped recover neuronal cells in the hippocampus region nih.gov. These findings collectively suggest that vasicine and its derivatives may offer therapeutic benefits by targeting cholinergic pathways and protecting against neuronal damage.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Vasicine

| Parameter | Reported Value | Source |

|---|---|---|

| % Inhibition | 38.3 ± 1.2% | who.int |

| Inhibition Constant (Ki) | 11.24 μM | researchgate.net |

| Inhibition Type | Reversible, Competitive | researchgate.net |

Anti-Inflammatory Mechanisms

Vasicine demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways and the production of inflammatory molecules.

A primary mechanism of vasicine's anti-inflammatory action is the suppression of pro-inflammatory cytokines. In in vivo models of myocardial infarction and atherosclerosis, vasicine treatment has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govmedchemexpress.comnih.gov. For instance, in a rat model of isoproterenol-induced myocardial infarction, vasicine administration led to a dose-dependent reduction in serum levels of both TNF-α and IL-6 nih.gov. Similarly, in a study on atherosclerosis in ApoE-/- mice, vasicine decreased the levels of IL-1β, IL-6, and TNF-α, thereby modulating the inflammatory response nih.gov.

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages further corroborate these findings. An alkaloid fraction derived from Adhatoda vasica, which contains vasicine as a primary component, exhibited a dose-dependent inhibitory effect on the production of TNF-α and IL-6 nih.govsid.ir. The suppression of these key cytokines is crucial, as they play a central role in amplifying and perpetuating the inflammatory cascade nih.gov.

Table 2: Effect of Vasicine on Pro-Inflammatory Cytokines

| Model System | Cytokines Modulated | Observed Effect | Source |

|---|---|---|---|

| Isoproterenol-induced Myocardial Infarction (Rats) | TNF-α, IL-6 | Significant reduction in serum levels | nih.govmedchemexpress.com |

| Atherosclerosis (ApoE-/- Mice) | IL-1β, IL-6, TNF-α, MCP-1 | Decreased levels | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-6 | Dose-dependent inhibition of production | nih.govsid.ir |

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. Research indicates that vasicine can modulate this pathway in a context-dependent manner to exert its therapeutic effects. In a preclinical model of myocardial infarction, vasicine demonstrated a protective effect by activating the PI3K/Akt/mTOR signaling pathway nih.govscienceopen.com. Treatment with vasicine was found to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner, which helps to suppress apoptosis and inhibit oxidative stress nih.gov.

Conversely, in a model of atherosclerosis, vasicine was found to downregulate the PI3K/Akt/mTOR pathway nih.gov. This downregulation was associated with the activation of autophagy, a cellular process that can inhibit the progression of atherosclerosis nih.gov. This suggests that vasicine's influence on the PI3K/Akt/mTOR pathway is specific to the pathological context, leading to either pro-survival signals or the induction of protective autophagy to combat different disease processes.

The anti-inflammatory effects of vasicine have been confirmed in various in vivo models. In rats with chemically-induced myocardial infarction, histopathological analysis revealed that vasicine treatment resulted in decreased myonecrosis, reduced edema, and milder focal inflammation in myocardial tissues compared to untreated groups scienceopen.com. This indicates a direct effect on mitigating the inflammatory cell infiltration and tissue damage associated with acute cardiac injury medchemexpress.com.

In a different disease model, vasicine was shown to alleviate atherosclerotic lesions in ApoE-/- mice, a process heavily driven by chronic inflammation nih.gov. Furthermore, in a human tissue chip model designed to mimic the inflammation characteristic of Multiple Sclerosis, vasicine demonstrated a remarkable ability to reverse the inflammatory pathology. Following the induction of inflammation with lipopolysaccharide (LPS), treatment with vasicine resulted in the reversion of 80% of the inflamed neuronal cells to a normal morphology, with only 20% remnant inflammation after 48 hours ijpsr.com. This highlights vasicine's potential to counteract inflammatory responses at the cellular level in various tissues.

Antioxidant Properties

Vasicine exhibits notable antioxidant activity, which is believed to contribute significantly to its diverse pharmacological effects, including its anti-inflammatory and cardioprotective actions scienceopen.comresearchgate.net.

The direct antioxidant capacity of vasicine has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate hydrogen to and thereby neutralize the stable DPPH free radical. Studies have shown that vasicine possesses significant DPPH scavenging activity. One investigation reported an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) of 212.3 ± 1.9 µM, with the highest activity of 70.4 ± 1.3% observed at a concentration of 300 µg/ml who.intresearchgate.net. Another source reported an IC₅₀ value of 71.97 μg/mL for DPPH free radical scavenging medchemexpress.com. This direct free radical scavenging ability helps to mitigate oxidative stress, a key pathological factor in many inflammatory and degenerative diseases.

Table 3: DPPH Radical Scavenging Activity of Vasicine

| Parameter | Reported Value | Source |

|---|---|---|

| IC₅₀ | 212.3 ± 1.9 µM | who.intresearchgate.net |

| IC₅₀ | 71.97 μg/mL | medchemexpress.com |

| Maximum Inhibition | 70.4 ± 1.3% (at 300 µg/ml) | who.intresearchgate.net |

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GPx, SOD, CAT, GSH)

Vasicine hydrochloride has demonstrated a significant capacity to bolster the endogenous antioxidant defense systems in preclinical studies. Research on animal models with induced lung damage has shown that treatment with vasicine leads to a marked increase in the activity of key antioxidant enzymes. Specifically, the levels of superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH) were found to be significantly elevated in lung tissue following vasicine administration.

In a study investigating vasicine's effects in a murine model of asthma, the toxic group exhibited a significant decrease in these enzymatic antioxidants. However, treatment with vasicine resulted in a significant increase in SOD, CAT, GPx, and GSH levels, indicating a potentiation of the natural antioxidant defenses. This enhancement is crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. The antioxidant activity of vasicine has also been observed in models of myocardial infarction, where it caused a significant increase in the levels of GPx and SOD.

Table 1: Effect of Vasicine on Endogenous Antioxidant Enzyme Levels in Lung Tissue of Rats

| Enzyme/Compound | Control Group | Toxic Group | Vasicine-Treated Group |

| Superoxide Dismutase (SOD) | Normal Levels | Significantly Decreased | Significantly Increased |

| Catalase (CAT) | Normal Levels | Significantly Decreased | Significantly Increased |

| Glutathione Peroxidase (GPx) | Normal Levels | Significantly Decreased | Significantly Increased |

| Reduced Glutathione (GSH) | Normal Levels | Significantly Decreased | Significantly Increased |

This table is interactive. Users can sort and filter the data.

Mitigation of Oxidative Stress-Induced Cellular Damage in Animal Models (e.g., lung, myocardial injury)

Building on its ability to enhance antioxidant enzyme systems, vasicine hydrochloride has shown considerable efficacy in protecting against oxidative stress-induced cellular damage in vital organs, as demonstrated in various animal models.

In studies focused on lung injury, vasicine treatment has been shown to significantly decrease lipid peroxidation, a key indicator of oxidative damage to cellular membranes. In a rat model of toxin-induced asthma, the administration of vasicine led to a reduction in lipid peroxidation and a concurrent increase in the activity of antioxidative enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as increased levels of reduced glutathione (GSH) nih.gov. Another study suggests that the therapeutic effects of Adhatoda vasica extract, of which vasicine is a primary active component, are mediated through the inhibition of hypoxic responses, which are linked to mitochondrial dysfunction and oxidative stress nih.gov.

The protective effects of vasicine extend to myocardial tissue. In a rat model of isoproterenol-induced myocardial infarction, vasicine administration resulted in a significant reduction of oxidative stress. This was evidenced by an increase in the levels of the antioxidant enzymes glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the myocardial tissue medchemexpress.com. The treatment also led to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO), an enzyme involved in oxidative and inflammatory processes. These findings underscore the potential of vasicine to mitigate the cellular damage that occurs during myocardial injury by bolstering the tissue's antioxidant capacity.

Antimicrobial Activity

Antibacterial Effects Against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Vasicine and its derivatives have exhibited notable antibacterial activity against a range of pathogenic bacterial strains. One study highlighted that vasicine demonstrated strong antibacterial activity against Escherichia coli at a concentration of 20μg/ml medchemexpress.com. Another study reported that vasicine showed antimicrobial activity against Staphylococcus aureus nih.govwho.int.

A derivative, vasicine acetate (B1210297), has also been evaluated for its antibacterial potential. It displayed good zones of inhibition against Pseudomonas aeruginosa (10 mm) who.intnih.gov. Furthermore, vasicine acetate showed minimum inhibitory concentration (MIC) values of 125 μg/mL against P. aeruginosa who.intnih.gov. While vasicine itself has been shown to be active against S. aureus, the acetate derivative was also tested against a related species, Staphylococcus epidermidis, showing a zone of inhibition of 10 mm and an MIC of 125 μg/mL who.intnih.gov.

Table 2: Antibacterial Activity of Vasicine and Its Acetate Derivative

| Compound | Bacterial Strain | Activity Measurement | Result |

| Vasicine | Escherichia coli | Concentration for strong activity | 20 μg/ml medchemexpress.com |

| Vasicine | Staphylococcus aureus | Antimicrobial Activity | Active nih.govwho.int |

| Vasicine Acetate | Pseudomonas aeruginosa | Zone of Inhibition | 10 mm who.intnih.gov |

| Vasicine Acetate | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 125 μg/mL who.intnih.gov |

| Vasicine Acetate | Staphylococcus epidermidis | Zone of Inhibition | 10 mm who.intnih.gov |

| Vasicine Acetate | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 125 μg/mL who.intnih.gov |

This table is interactive. Users can sort and filter the data.

The precise molecular mechanisms underlying the antibacterial activity of vasicine hydrochloride are not yet fully elucidated. However, some evidence suggests that its mode of action may involve interference with critical bacterial processes. One study has proposed that the antimicrobial activity of Adhatoda vasica, for which vasicine is a major bioactive constituent, involves the interference with bacterial DNA replication and enzyme function researchgate.net. At present, detailed studies specifically investigating the effects of vasicine hydrochloride on bacterial cell wall integrity, protein synthesis machinery, or the specifics of DNA replication interference are limited in the available scientific literature.

Antifungal Properties (e.g., Candida albicans, Aspergillus niger)

Vasicine has demonstrated antifungal activity against clinically relevant fungal pathogens. Research has shown that vasicine exhibits antifungal effects against Candida albicans, with maximum activity demonstrated at a dose of >55μg/ml medchemexpress.com. Leaf extracts of Adhatoda vasica, which contain vasicine as a primary alkaloid, have also been reported to be active against C. albicans nih.govwho.int.

While direct and specific studies on the effect of vasicine hydrochloride against Aspergillus niger are not extensively detailed in the available literature, the broader antifungal potential of vasicine suggests that it may have an inhibitory effect on this species as well. Further research is required to determine the precise minimum inhibitory concentration (MIC) and efficacy against A. niger.

The specific mechanism by which vasicine hydrochloride exerts its antifungal effects is currently not well understood. The scientific literature available from the conducted searches does not provide detailed evidence on whether its mode of action involves the disruption of fungal cell membrane integrity, inhibition of ergosterol synthesis, or interference with other vital cellular processes in fungi. Further investigation is needed to elucidate the molecular targets of vasicine in fungal cells.

Antiviral Potential

Research into the antiviral properties of vasicine has shown varied efficacy against different viruses.

Herpes Simplex Virus (HSV): In vitro studies have demonstrated that extracts of Justicia adhatoda, containing vasicine, exhibit potent antiviral activity against Herpes Simplex Virus. Both aqueous and methanolic extracts at a concentration of 10mg/ml were found to completely inhibit the formation of plaques in Vero cells infected with HSV-1. researchgate.net The aqueous extract also showed 86% inhibition of plaque formation for HSV-2 at the same concentration. researchgate.net

Influenza Virus: The efficacy of vasicine against the influenza virus is less established. While traditional medicine systems have utilized the plant Adhatoda vasica for respiratory symptoms associated with influenza, direct scientific evidence of vasicine's antiviral activity against influenza viruses is limited. caringsunshine.com Most research has focused on its expectorant and bronchodilatory effects rather than a direct inhibitory action on the virus itself. caringsunshine.com

SARS-CoV-2: Currently, there is a lack of specific scientific studies directly investigating the antiviral potential of vasicine, hydrochloride against SARS-CoV-2.

Immunomodulatory Effects in Experimental Systems

Vasicine and its derivatives have demonstrated the ability to modulate the immune system in experimental settings. A semi-synthetic analogue of vasicine, R8, was shown to suppress Th2 cytokine production and eosinophil recruitment in a murine model of asthma. nih.gov Treatment with R8 in both preventive and therapeutic models of asthma resulted in reduced inflammatory cell infiltration, decreased production of Th2 cytokines, and lower serum IgE levels. nih.gov Furthermore, R8 was found to inhibit the phosphorylation of STAT6 and the expression of GATA3, key signaling molecules in the allergic inflammatory response. nih.gov

Uterotonic and Abortifacient Activity

Vasicine has been shown to possess significant uterine stimulant and abortifacient properties in both in vitro and animal models. jogi.co.innih.govnih.gov

Role of Prostaglandin Release

The uterotonic effect of vasicine is believed to be at least partially mediated through the release of prostaglandins. jogi.co.in This hypothesis is supported by several observations:

The uterotonic effect is more pronounced in uteri under the influence of estrogens, which are known to enhance prostaglandin synthesis. jogi.co.in

Pre-treatment of the uterus with prostaglandin synthetase inhibitors, such as aspirin and indomethacin, markedly inhibits the uterotonic effect of vasicine. jogi.co.in

The effect is also blocked by prostaglandin antagonists. jogi.co.in

Studies on isolated rat uterus have shown that vasicine hydrochloride can potentiate the contractions evoked by prostaglandins. nih.gov

Direct Myometrial Contraction Studies

In vitro studies on human myometrial strips have demonstrated the direct contractile effect of vasicine. jogi.co.injogi.co.in

On quiescent tissue from pregnant uteri, vasicine initiated rhythmic contractions. jogi.co.in

In tissues already exhibiting contractions, it increased the tone and/or amplitude of these contractions. jogi.co.injogi.co.in

The uterotonic action of vasicine was found to be comparable to that of oxytocin and methylergometrine. jogi.co.in

Interestingly, vasicine's action appears to be selective, causing increased tone and motor activity in the upper part of the uterus while having no effect on the lower uterine segment. jogi.co.in

Table 1: Summary of Uterotonic Effects of Vasicine

| Experimental Model | Observation | Reference |

|---|---|---|

| Isolated Rat Uterus | Potentiation of prostaglandin-evoked contractions | nih.gov |

| Human Myometrial Strips (Pregnant) | Initiation of rhythmic contractions or increase in tone and amplitude | jogi.co.injogi.co.in |

| Animal Models (Various) | Marked uterine stimulant and abortifacient activity | jogi.co.innih.gov |

Anti-Tubercular Research

Vasicine and its derivatives have been investigated for their potential against Mycobacterium tuberculosis.

Growth Inhibitory Effects on Mycobacterium tuberculosis (in vitro)

Semi-synthetic derivatives of vasicine, such as bromhexine and ambroxol, have shown a pH-dependent growth-inhibitory effect on Mycobacterium tuberculosis in vitro. nih.gov

Natural compounds isolated from the hexane (B92381) extract of Adhatoda vasica leaves, namely vasicine acetate and 2-acetyl benzylamine, have demonstrated significant inhibitory activity against M. tuberculosis. ias.ac.innih.gov

These compounds were effective against both a multi-drug-resistant (MDR) strain and a sensitive strain of the bacterium. ias.ac.innih.gov

Computational studies have identified Antigen 85C of M. tuberculosis as a potential biological target for vasicine, suggesting a molecular basis for its anti-mycobacterial properties. nih.gov

Table 2: In Vitro Anti-Tubercular Activity of Vasicine and its Derivatives

| Compound | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Bromhexine, Ambroxol | Mycobacterium tuberculosis | pH-dependent growth-inhibitory effect. | nih.gov |

| Vasicine Acetate, 2-acetyl benzylamine | Mycobacterium tuberculosis (including MDR strain) | Significant inhibition of bacterial growth. | ias.ac.innih.gov |

| Vasicine | Mycobacterium tuberculosis | Potential interaction with Antigen 85C. | nih.gov |

Identification of Molecular Targets (e.g., M. tuberculosis Antigen 85C)

Computational methodologies have been employed to elucidate the molecular interactions of vasicine with biological targets in Mycobacterium tuberculosis. Through a combination of literature review and a reverse pharmacophore-based approach, followed by comparative molecular docking, Antigen 85C of M. tuberculosis has been identified as a potent biological target of vasicine. researchgate.net This identification was based on optimal molecular docking values, suggesting a strong interaction between vasicine and this key enzyme. researchgate.net

The antigen 85 (Ag85) complex, which includes Ag85C, is crucial for the biogenesis of the mycobacterial cell envelope. researchgate.net These enzymes possess mycoloyl transferase activity, which is essential for the synthesis of trehalose dimycolate (TDM), a vital lipid for the virulence of M. tuberculosis, and for linking mycolic acids to the cell wall arabinogalactan. researchgate.net The inhibition of these enzymes disrupts the integrity of the mycobacterial envelope, hindering the growth of the pathogen. researchgate.net The identification of Antigen 85C as a primary target for vasicine provides a mechanistic basis for the reported anti-mycobacterial properties of the compound. researchgate.net

Activity of Semi-Synthetic Derivatives (e.g., Bromohexine, Ambroxol)

Bromohexine and its active metabolite, ambroxol, are semi-synthetic derivatives of vasicine widely utilized for their mucolytic properties. arccjournals.comfrontiersin.org Beyond their effects on mucus, these derivatives have demonstrated direct biological activities in various studies.

In the context of infectious diseases, both bromohexine and ambroxol exhibit a pH-dependent growth-inhibitory effect on Mycobacterium tuberculosis in vitro. arccjournals.comfrontiersin.org This direct action, combined with their ability to concentrate in macrophages, suggests a potential clinical utility against intracellular tubercle bacilli. arccjournals.com Furthermore, they may offer an adjunctive role in tuberculosis therapy by enhancing lysozyme levels in bronchial secretions and increasing the concentration of antibiotics like rifampicin in lung tissue. arccjournals.com

Ambroxol, in particular, has been studied for its anti-inflammatory and antioxidant actions. researchgate.net Both derivatives have also been investigated for their Nav-blocking properties, which may contribute to their ability to attenuate neuropathic pain, as demonstrated in a mouse model of oxaliplatin-induced neuropathy. researchgate.net Molecular docking studies predict that bromohexine is a strong inhibitor of several neuronal sodium channel isoforms (mNav1.6, mNav1.7, mNav1.9, and hNav1.7-hNav1.9), which likely underlies its analgesic potential. researchgate.net

Antidiabetic Activity in Animal Models

The antidiabetic potential of vasicine has been explored through both computational and in vivo studies. Ethanolic extracts of Adhatoda vasica leaves, which contain vasicine as a primary alkaloid, have demonstrated antidiabetic activity in diabetic rat models. who.int

In silico evaluations have further supported these findings by identifying potential molecular targets related to diabetes. who.intnih.gov Using computer-aided drug design techniques, researchers performed molecular docking between vasicine and several key receptors involved in glucose metabolism and insulin signaling. who.intnih.gov The results indicated strong interactions with targets such as Protein Tyrosine Phosphatase 1B (PTP 1B), Glucose Transporter 2 (GLUT2), and Glucagon-Like Peptide-1 (GLP-1) receptor, suggesting that vasicine may exert its antidiabetic effects through multiple pathways. who.intnih.gov These computational studies propose vasicine as a promising candidate for managing insulin-dependent diabetes, pending further validation through in vitro and in vivo experiments. who.int

Mechanisms related to Glucose Metabolism (e.g., glucose uptake, hepatic glucokinase activity, aldose reductase inhibition)

Mechanistic studies have begun to uncover how vasicine may influence glucose metabolism. One significant finding is its activity as an irreversible sucrase (α-glucosidase) inhibitor. This action helps in reducing glucose levels by preventing the breakdown of sucrose into glucose in the intestine.

Additionally, as suggested by in silico studies, vasicine interacts with the Glucose Transporter 2 (GLUT2). who.int GLUT2 is a key transporter for glucose uptake in pancreatic beta cells, hepatocytes, and kidney cells, playing a crucial role in glucose sensing and homeostasis. arccjournals.com The interaction of vasicine with GLUT2 suggests a potential mechanism for facilitating glucose transport across cell membranes, thereby contributing to its hypoglycemic effect. arccjournals.com The same computational analysis also indicated that vasicine might suppress the conversion of non-carbohydrate sources to glucose. arccjournals.com

Cardioprotective Effects in Animal Models (e.g., myocardial infarction)

Vasicine has demonstrated significant cardioprotective effects in rat models of isoproterenol-induced myocardial infarction (MI). taylorandfrancis.com Administration of vasicine was found to reduce myocardial necrosis, as evidenced by a decrease in elevated serum levels of cardiac injury biomarkers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and cardiac troponin T (TnT). taylorandfrancis.com

Functionally, vasicine treatment led to an augmentation of left ventricular systolic pressure (LVSP) and improved myocardial contractility. taylorandfrancis.com It also improved cardiac function by enhancing the posterior wall thickness of the left ventricle. taylorandfrancis.com Histopathological analysis of cardiac tissues from vasicine-treated animals showed decreased myonecrosis and edema, confirming the protective effect against isoproterenol-induced damage. These findings collectively indicate that vasicine exerts a protective effect against myocardial infarction in vivo. taylorandfrancis.com

Inhibition of Oxidative Stress and Inflammation in Cardiac Tissue

A key mechanism underlying the cardioprotective effects of vasicine is its ability to mitigate oxidative stress and inflammation in cardiac tissue. taylorandfrancis.com In animal models of myocardial infarction, vasicine administration was shown to inhibit oxidative stress, which is a major contributor to cardiac damage during an ischemic event. taylorandfrancis.com

Furthermore, vasicine treatment resulted in a significant reduction of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the cardiac tissue of rats with induced MI. taylorandfrancis.com Inflammation is a critical component of the pathological response to myocardial infarction, and by suppressing these inflammatory markers, vasicine helps to limit the extent of tissue damage and preserve cardiac function.

Involvement of PI3K/Akt Signaling Pathway

The cardioprotective mechanism of vasicine is intricately linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. taylorandfrancis.com This pathway is a critical regulator of cell survival, growth, and proliferation and plays a significant role in protecting cardiomyocytes from injury.

In studies on rats with myocardial infarction, treatment with vasicine led to a dose-dependent activation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). taylorandfrancis.com The activation of this pathway by vasicine is believed to suppress apoptosis (programmed cell death) in cardiac cells. This anti-apoptotic effect was demonstrated by a decrease in the expression of the pro-apoptotic proteins cleaved Caspase-3 and Bax, alongside an increase in the expression of the anti-apoptotic protein Bcl-2. taylorandfrancis.com By inhibiting oxidative stress, inflammation, and apoptosis through the activation of the PI3K/Akt signaling pathway, vasicine exerts its protective effect on the heart. taylorandfrancis.com

Table of Cardioprotective Effects of Vasicine in a Rat Model of Myocardial Infarction

| Parameter | Effect of Myocardial Infarction (MI) | Effect of Vasicine Treatment | Associated Mechanism |

|---|---|---|---|

| Cardiac Injury Biomarkers (LDH, CK-MB, TnT) | Increased | Reduced | Reduction of myocardial necrosis |

| Myocardial Contractility (+dp/dtmax and -dp/dtmax) | Decreased | Augmented | Improved myocardial ability |

| Inflammatory Cytokines (TNF-α, IL-6) | Increased | Reduced | Inhibition of inflammation |

| PI3K/Akt Pathway Activation | Decreased | Increased (dose-dependent) | Activation of cell survival signaling |

| Apoptotic Markers (Cleaved Caspase-3, Bax) | Increased | Decreased | Suppression of apoptosis |

| Anti-Apoptotic Marker (Bcl-2) | Decreased | Increased | Promotion of cell survival |

Cytotoxic Effects on Cancer Cell Lines

Research into the cytotoxic potential of vasicine and its derivatives has primarily utilized in vitro models, with a focus on lung carcinoma cell lines. Studies have investigated the anti-proliferative effects of vasicinone, a quinazoline alkaloid derived from vasicine, against A549 lung cancer cells. When these cells were treated with various concentrations of vasicinone for 72 hours, a significant, dose-dependent decrease in cell viability was observed. medchemexpress.comresearchgate.net This cytotoxic effect was specific to cancer cells, as the same concentrations of vasicinone did not produce any significant cytotoxic effects on normal skin fibroblast cells. medchemexpress.comresearchgate.net

The mechanism behind this cytotoxicity involves the disruption of the cancer cell membrane's integrity. This was evidenced by a significant increase in lactate dehydrogenase (LDH) leakage from the A549 cells upon treatment with vasicinone. medchemexpress.comresearchgate.net LDH is an intracellular enzyme that is released into the surrounding medium when the plasma membrane is damaged, making its activity a direct indicator of cytotoxicity. Furthermore, vasicinone treatment led to a disruption of the mitochondrial membrane potential (MMP) in A549 cells, a key event in the initiation of apoptosis, or programmed cell death. medchemexpress.com

Another derivative, vasicine acetate, synthesized from vasicine, also demonstrated prominent cytotoxic activity against the A549 lung adenocarcinoma cancer cell line. mdpi.comjbums.orgnih.gov

Table 1: Effect of Vasicinone on A549 Lung Cancer Cell Viability

| Concentration (µM) | Treatment Duration | Effect on Cell Viability | Source |

|---|---|---|---|

| 10 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |

| 30 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |

| 50 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |

| 70 | 72 hours | Statistically significant decrease | medchemexpress.comresearchgate.net |

Thrombopoietic Activity in Animal Models

Scientific literature reviewed did not provide specific studies detailing the thrombopoietic activity of isolated Vasicine, hydrochloride in animal models. Research has been conducted on the broader plant extract of Adhatoda vasica for platelet augmentation activity in cyclophosphamide-induced thrombocytopenic rats, but the direct effects of the isolated vasicine compound on thrombopoiesis have not been detailed. researchgate.net

Gastroprotective and Anti-Ulcer Mechanisms

Vasicine, also identified as peganine, has demonstrated significant gastroprotective and anti-ulcer properties in various preclinical animal models. researchgate.net The compound's efficacy has been confirmed in gastric ulcer models induced by cold restraint, aspirin, alcohol, and pyloric ligation in rats. mdpi.comresearchgate.net

The primary mechanism for its anti-ulcer activity is its anti-secretory effect on gastric acid. mdpi.commedchemexpress.com Vasicine significantly inhibits the H+/K+-ATPase (proton pump) enzyme, which is responsible for the final step in gastric acid secretion. researchgate.netresearchgate.net In vitro studies determined the IC50 value for this inhibition to be 73.47 μg/mL. medchemexpress.comresearchgate.net This inhibition leads to a measurable decrease in free and total acidity in the stomach. researchgate.netresearchgate.net

Beyond its anti-secretory action, vasicine also enhances the defensive mechanisms of the gastric mucosa. researchgate.net Studies have shown that it significantly upregulates the secretion of mucin, a key component of the protective mucous layer that shields the stomach lining from acid. researchgate.netresearchgate.net Furthermore, vasicine exhibits strong antioxidant activity, which contributes to its cytoprotective effects by scavenging harmful free radicals involved in ulcer pathogenesis. medchemexpress.commedchemexpress.com

Table 2: Gastroprotective Effect of Peganine (Vasicine) in Different Rat Ulcer Models

| Ulcer Model | Compound | Ulcer Protection (%) | Source |

|---|---|---|---|

| Cold Restraint | Peganine | 50.0% | mdpi.comresearchgate.net |

| Aspirin-Induced | Peganine | 58.5% | mdpi.comresearchgate.net |

| Alcohol-Induced | Peganine | 89.41% | mdpi.comresearchgate.net |

| Pyloric Ligation | Peganine | 62.50% | mdpi.comresearchgate.net |

Neuroprotective Actions in Experimental Models

Vasicine has shown potential as a neuroprotective agent in experimental models, particularly in the context of neuroinflammation and associated cognitive decline. medchemexpress.com

Attenuation of Cognitive Dysfunction in Neuroinflammatory Models

Chronic neuroinflammation can lead to cytotoxic effects and exacerbate neurodegeneration, with cognitive impairment being an early symptom. medchemexpress.com In vivo studies using zebrafish have demonstrated the efficacy of vasicine in treating neuroinflammation-induced cognitive impairments. medchemexpress.com The compound was found to be effective in attenuating cognitive dysfunction across three different neuroinflammatory zebrafish models: surgery-induced, chemical-induced, and xenotransplantation-induced neuroinflammation. medchemexpress.com

Furthermore, a semi-synthetic derivative of vasicine, designated VA10, has shown promise in rodent models of cognitive impairment. This compound was found to ameliorate memory and cognitive deficits in a scopolamine-induced amnesia model and an Aβ1-42 induced Alzheimer's rat model, suggesting that the core structure of vasicine is a viable scaffold for developing agents against neurodegenerative conditions. nih.gov

Potential Targets (e.g., Phosphodiesterase 7B1)

A key molecular target for vasicine's neuroprotective effects appears to be Phosphodiesterase 7B1 (PDE7B1). medchemexpress.com PDE7B enzymes have a high affinity for cyclic adenosine monophosphate (cAMP), and their inhibition is considered a therapeutic strategy for diseases regulated by cAMP, including those involving cognitive impairment. researchgate.netresearchgate.net Vasicine, a quinazoline alkaloid, has been identified as an inhibitor of PDE7 enzymes. medchemexpress.com

In vitro experiments using Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed this inhibitory action. The studies showed that vasicine completely inhibited the PDE7B enzyme, preventing the conversion of cAMP to AMP. researchgate.netresearchgate.net This mechanism is a likely contributor to its ability to attenuate cognitive dysfunction in neuroinflammatory models, positioning PDE7B1 as a significant target for vasicine's neuroprotective actions. medchemexpress.com

Structure Activity Relationship Sar Studies and Lead Optimization

Correlating Structural Modifications with Changes in Biological Activity

The bronchodilatory activity of vasicine (B45323) has been a focal point of research, leading to the synthesis and evaluation of numerous analogues to understand the relationship between its chemical structure and biological function. Modifications to the A, B, and C rings of the vasicine scaffold have revealed critical insights into its mechanism of action.

Studies have shown that the quinazoline (B50416) and oxo functionalities are essential for the bronchodilatory activity of vasicine analogues. researchgate.net For instance, the conversion of the five-membered C ring to a seven-membered ring in compounds like 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) resulted in a 6-10 times more potent bronchodilatory agent than aminophylline (B1665990). researchgate.net Specifically, analogues with a seven-membered C ring, such as compounds 5 and 8 in one study, demonstrated 100% relaxation of both histamine and acetylcholine pre-contracted guinea pig tracheal chains, proving more active than etofylline. researchgate.net

Conversely, modifications that remove the C ring and introduce aliphatic and phenyl substitutions in the B ring lead to a more selective relaxation effect, primarily against histamine-induced contractions. researchgate.net Within this series, 2-methyl substituted analogues were found to be the most active, achieving 100% relaxation. researchgate.net

Beyond bronchodilatory effects, the structure of vasicine has been linked to other activities. For example, in the context of anticancer activity against human epidermoid carcinoma cell lines, the presence of an o-hydroxy-p-hydroxy-phenylethyl group was suggested to contribute to its inhibitory effects. dntb.gov.ua Furthermore, the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of vasicine are notable, although most of its metabolites show weaker activity, indicating that the parent structure is crucial for this effect. nih.gov

The following table summarizes the effects of key structural modifications on the biological activity of vasicine analogues:

| Structural Modification | Resulting Biological Activity | Reference Compound(s) |

| Expansion of C ring to 7 members | Increased bronchodilatory potency (6-10x > aminophylline) | 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)-one (TAZQ) |

| Removal of C ring with aliphatic/phenyl substitutions on B ring | Selective relaxation of histamine pre-contracted tracheal chain | 2-methyl substituted analogues |

| Presence of o-hydroxy-p-hydroxy-phenylethyl group | Potential contribution to anticancer activity | Multifloroside |

| Metabolism of vasicine | Weaker AChE and BChE inhibitory activity compared to parent compound | Vasicine metabolites |

Identification of Pharmacophoric Features for Target Interaction

The key pharmacophoric features of vasicine essential for its biological activities have been elucidated through various studies. For its well-known bronchodilatory effects, the quinazoline and oxo functionalities have been identified as crucial elements. researchgate.net The nitrogen atoms within the quinazoline ring system and the carbonyl group are believed to be critical for interaction with the target receptors responsible for smooth muscle relaxation in the airways.

In the context of its potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the pyrroloquinazoline scaffold of vasicine serves as the fundamental pharmacophore. nih.govnih.gov In-silico studies have shown that vasicine analogues can establish stable interactions within the active sites of both AChE and BChE. nih.gov For instance, a semi-synthetic analogue, VA10, was found to bind to the peripheral anionic site (PAS) of AChE, a key feature for inhibiting this enzyme. nih.gov

The following table outlines the key pharmacophoric features of vasicine and their corresponding biological targets: